molecular formula C19H29BN2O3 B12338220 (4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone

(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone

Cat. No.: B12338220
M. Wt: 344.3 g/mol
InChI Key: QLSZQWYNRFSWBI-UHFFFAOYSA-N
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Description

(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone is a complex organic compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its unique structure, which includes a piperazine ring and a boronic ester group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone typically involves the following steps:

    Formation of the Boronic Ester: The initial step involves the reaction of 4-bromo-3-methylphenylboronic acid with pinacol in the presence of a base such as potassium carbonate. This reaction is carried out under inert conditions to form the boronic ester.

    Coupling with Piperazine: The boronic ester is then coupled with 4-methylpiperazine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, modulating their activity, while the boronic ester group can form reversible covalent bonds with biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
  • 4-(4-methyl-1-piperazinyl)benzeneboronic acid pinacol ester
  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

(4-methyl-1-piperazinyl)[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Methanone is unique due to its combination of a piperazine ring and a boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H29BN2O3

Molecular Weight

344.3 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C19H29BN2O3/c1-14-13-15(17(23)22-11-9-21(6)10-12-22)7-8-16(14)20-24-18(2,3)19(4,5)25-20/h7-8,13H,9-12H2,1-6H3

InChI Key

QLSZQWYNRFSWBI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C)C

Origin of Product

United States

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